molecular formula C8H6BrNO2 B13632240 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13632240
M. Wt: 228.04 g/mol
InChI Key: HXUAYYQRMKVHFT-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a substituted benzofuranone derivative characterized by a bromine atom at position 6 and an amino group at position 2. Bromine’s electronegativity and bulk, combined with the amino group’s capacity for hydrogen bonding, likely influence its solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

4-amino-6-bromo-1-benzofuran-3-one

InChI

InChI=1S/C8H6BrNO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3,10H2

InChI Key

HXUAYYQRMKVHFT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2O1)Br)N

Origin of Product

United States

Preparation Methods

Starting Materials and Catalysts

  • Starting Material: Substituted p-amino m-allyl o-hydroxybenzene derivatives or their methyl esters.
  • Catalysts: Ruthenium trichloride or its hydrate combined with sodium periodate for oxidation steps.
  • Chlorination/Bromination Agents: N-chlorosuccinimide, sulfuryl chloride, or sulfur oxychloride for halogenation.
  • Solvents: Ethyl acetate, dimethylformamide (DMF), methyl alcohol, and water are commonly used.

Oxidation and Reduction

  • The allyl or methyl ester groups are oxidized to aldehydes or carboxylic acids using ruthenium trichloride/sodium periodate catalysis under mild temperature conditions (20-30°C).
  • The aldehyde group is then reduced to a hydroxyl group using sodium borohydride in methanol at low temperature (0°C), followed by acidification to quench the reaction.

Halogenation

  • Halogenation is performed on the phenolic hydroxyl group adjacent to the aromatic ring using N-chlorosuccinimide or sulfuryl chloride at temperatures ranging from 50°C to 90°C.
  • For bromination at position 6, a similar approach with brominating agents in the presence of suitable bases and solvents (chloro solvents, ketones, ethers, esters, alcohols, hydrocarbons, or water mixtures) is employed, typically at 0-5°C to control selectivity and yield.

Ring Closure

  • The ring closure to form the 2,3-dihydrobenzofuran core is achieved by intramolecular cyclization reactions, often promoted by the presence of halogen substituents and under suitable reaction conditions.
  • This step may involve heating and stirring under nitrogen atmosphere to prevent oxidation or side reactions.

Hydrolysis and Purification

  • Hydrolysis of ester intermediates to carboxylic acids or amino derivatives is conducted using aqueous sodium hydroxide or other bases, followed by acidification to precipitate the product.
  • Purification involves crystallization from solvents such as ethyl acetate and water, vacuum drying, and sometimes salt formation with organic or inorganic acids to improve stability and purity.

Representative Experimental Data Table

Step Reagents/Catalysts Conditions Outcome/Product Yield (%) Notes
Oxidation Ruthenium trichloride monohydrate, sodium periodate 20-30°C, 1.5-2 hours, ethyl acetate/water Aldehyde intermediate ~85-90 Monitored by TLC; oxidation of methyl ester to aldehyde
Reduction Sodium borohydride, methanol 0°C to RT, 15 hours Hydroxyl intermediate ~80-85 Acid quench to pH 5-6; removal of excess reagent
Halogenation N-chlorosuccinimide or brominating agents 50-90°C or 0-5°C depending on halogen Halogenated intermediate ~70-75 Control of temperature critical for selectivity
Ring Closure Intramolecular cyclization Heating under nitrogen atmosphere 2,3-Dihydrobenzofuran core Variable Ring closure efficiency depends on substituents
Hydrolysis & Purification NaOH aqueous, acidification, crystallization RT to reflux, vacuum drying Final this compound ~80-90 Purity enhanced by salt formation if needed

Alternative Synthetic Routes and Catalytic Methods

Research articles indicate that palladium-catalyzed tandem cyclization and cross-coupling reactions can also be employed to synthesize 2,3-dihydro-1-benzofuran derivatives with various substitutions, including amino and halogen groups. This method involves:

  • Coupling of phenols with allyl or bromo-substituted precursors using potassium carbonate in polar aprotic solvents.
  • Palladium nanoparticle-catalyzed tandem cyclization/Suzuki coupling to form the benzofuran ring.
  • Subsequent saponification and amide coupling to introduce amino substituents.

This approach offers advantages in terms of selectivity and the ability to introduce diverse substituents but may require more specialized catalysts and conditions.

Summary of Key Points

  • The preparation of this compound typically involves oxidation of allyl or ester groups, reduction to alcohols, selective halogenation (bromination), ring closure, and hydrolysis.
  • Ruthenium trichloride/sodium periodate catalysis is effective for oxidation steps.
  • Halogenation is temperature-sensitive and uses reagents like N-chlorosuccinimide or brominating agents in various solvents.
  • Ring closure is achieved by intramolecular cyclization under controlled conditions.
  • Purification is done by crystallization and sometimes salt formation with organic or inorganic acids.
  • Alternative palladium-catalyzed tandem cyclization/cross-coupling methods provide routes to diversified benzofuran derivatives but are more complex.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 participates in nucleophilic substitution reactions. The electron-donating amino group at position 4 activates the ring, directing nucleophiles to the para position relative to bromine.

Reaction Type Conditions Reagents Products
Bromine substitutionDMF, 80°C, 12 hrsNaN₃ (sodium azide)4-Amino-6-azido-2,3-dihydro-1-benzofuran-3-one
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, refluxArylboronic acidsBiaryl derivatives (C–C bond formation)

Mechanistic Insight : The bromine atom undergoes oxidative addition with palladium catalysts in cross-coupling reactions, forming intermediates for C–C bond formation.

Electrophilic Substitution

The amino group directs electrophiles to positions ortho and para to itself. Common reactions include nitration and sulfonation.

Reaction Type Conditions Reagents Products
NitrationHNO₃/H₂SO₄, 0–5°C4-Amino-6-bromo-5-nitro-2,3-dihydrobenzofuran-3-one
SulfonationH₂SO₄ (fuming), 50°CSulfonated derivatives at position 5

Key Observation : Bromine’s electron-withdrawing effect moderates ring activation by the amino group, favoring regioselectivity at position 5.

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocycles.

Reaction Type Conditions Reagents Products
Schiff base formationEthanol, reflux, 6 hrsBenzaldehyde4-(Benzylideneamino)-6-bromo-2,3-dihydrobenzofuran-3-one
Gewald reaction Sulfur, morpholine, 120°CEthyl cyanoacetateThiophene-3-carbonitrile derivatives

Example : Reaction with ethyl cyanoacetate yields fused thiophene systems via cyclocondensation .

Oxidation and Reduction

The ketone group at position 3 and the amino group undergo redox reactions.

Reaction Type Conditions Reagents Products
Ketone reductionNaBH₄, MeOH, 0°C3-Hydroxy-2,3-dihydrobenzofuran derivative
Amino oxidationH₂O₂, Fe²⁺, pH 7Nitroso or nitro derivatives

Note : Selective reduction of the ketone retains the bromine and amino substituents.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings for complex molecule synthesis.

Reaction Type Conditions Reagents Products
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amines6-Aryl-4-amino-2,3-dihydrobenzofuran-3-one
Ullmann couplingCuI, 1,10-phenanthroline, DMF, 120°CPhenolsEther-linked derivatives

Application : These reactions are pivotal in medicinal chemistry for constructing biaryl ethers or amines .

Functionalization of the Amino Group

The amino group undergoes alkylation, acylation, and diazotization.

Reaction Type Conditions Reagents Products
AcylationAcCl, pyridine, 0°C4-Acetamido-6-bromo-2,3-dihydrobenzofuran-3-one
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt (precursor to azo dyes)

Insight : Acylated derivatives exhibit enhanced stability in biological assays .

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins involved in cell proliferation, leading to its anti-tumor effects. Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (Da) logP Key Biological Activity Application/Study Context References
4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one 4-NH₂, 6-Br ~260–280 (estimated) N/A Not explicitly reported Hypothesized antimicrobial -
TB501 6-OH, 7-[piperazinyl-CH₂] 436.51 1.523 Antitubercular Liposomal drug delivery
TB515 6-OH, 2-(phenylpropynyl) ~350–370 (estimated) N/A Antitubercular (lower efficacy) Liposomal drug delivery
(2E)-6-Methoxy-2-(4-methoxyphenylmethylidene)-2,3-dihydro-1-benzofuran-3-one 6-OCH₃, 2-(4-OCH₃-Ph) ~300–320 (estimated) N/A Lanosterol 14α-demethylase inhibition Antifungal (Fusarium solani)
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-one 5-Cl, 6-CH₃ 271.36 N/A Not reported Building block for synthesis
2-(o-Methoxybenzylidene)-2,3-dihydro-1-benzofuran-3-one 2-(o-OCH₃-Ph) ~250–270 (estimated) N/A Selective hMAO-B inhibition Neurodegenerative disease research

Key Comparative Insights

b. Physicochemical Properties

  • logP and Solubility: TB501’s logP of 1.523 reflects moderate lipophilicity, suitable for liposomal formulations. The target compound’s bromine (increasing molecular weight) and amino group (enhancing hydrophilicity) may result in a logP between 1.5–2.5, balancing membrane permeability and aqueous solubility .
  • Molecular Weight :
    Bromine’s atomic mass increases the target compound’s molecular weight (~260–280 Da) compared to chlorine- or methyl-substituted analogs (e.g., 271.36 Da for 5-chloro-6-methyl derivative) . This could affect pharmacokinetics, such as renal clearance.

c. Formulation and Delivery

  • TB501’s success in pH-sensitive stealth liposomes (SUVmixed) highlights the role of PEGylation in shielding drugs from immune responses. The target compound’s amino group could allow covalent conjugation to PEG or other carriers, improving stability and bioavailability .

Biological Activity

4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound that exhibits significant potential in various biological applications due to its unique structural characteristics. It features an amino group at the 4-position and a bromine atom at the 6-position of the benzofuran core, which enhances its reactivity and biological activity.

Chemical Structure and Properties

The compound can be represented as follows:

C10H8BrNO\text{C}_{10}\text{H}_{8}\text{Br}\text{N}\text{O}

This structure allows for multiple interactions with biological macromolecules, making it a candidate for drug development and other biomedical applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, influencing the activity of enzymes and receptors. This interaction can modulate biochemical pathways, leading to observed biological effects such as antimicrobial, antiviral, and anticancer activities .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In studies evaluating various derivatives of benzofuran compounds, it was found that brominated derivatives often displayed lower cytotoxicity compared to their non-brominated counterparts while maintaining efficacy against Gram-positive bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus7.80 µg/mL
Escherichia coliInactive
Candida albicans62.50 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism involves cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Efficacy of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-734.9 ± 1.32Apoptosis induction
PC328.0 ± 1.86Cell cycle arrest

Case Studies

  • Antimicrobial Evaluation : A study focused on the synthesis and evaluation of various benzofuran derivatives highlighted the antimicrobial effectiveness of compounds similar to this compound against both Gram-positive bacteria and fungi. The results demonstrated a significant reduction in bacterial growth at low concentrations, supporting the compound's potential as an antimicrobial agent .
  • Anticancer Research : In another investigation involving human cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The study utilized MTT assays to assess cytotoxicity and revealed that the compound's mechanism involved inducing programmed cell death through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-6-bromo-2,3-dihydro-1-benzofuran-3-one?

  • Methodological Answer : Synthesis typically involves bromination of a benzofuran precursor followed by amino group introduction. For example, bromination can be achieved using reagents like BBr₃, as demonstrated in the demethylation of methoxy-substituted benzofurans to yield hydroxyl groups, which are further functionalized (e.g., amination) . Cyclization under acidic or catalytic conditions is often employed to form the dihydrobenzofuran core. Key steps include purification via column chromatography (silica gel, gradient elution) and structural validation using NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromo and amino groups). Aromatic protons in benzofuran derivatives typically resonate between δ 6.5–8.0 ppm.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch near 1700 cm⁻¹ for the ketone, N–H stretches for the amine).
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity.
  • X-ray Diffraction : Resolves crystal packing and bond angles (see advanced questions for optimization strategies) .

Q. What are common challenges in achieving high purity, and how are they addressed?

  • Methodological Answer : Challenges include byproduct formation during bromination and residual solvents. Strategies:

  • Purification : Use of preparative HPLC with a C18 column and acetonitrile/water mobile phase.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline product.
  • Analytical Validation : Purity assessment via HPLC (≥95% area under the curve) and elemental analysis .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement : Employ SHELXL for small-molecule refinement, addressing potential twinning or disorder using the TWIN and PART commands.
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and π-π interactions. SHELX’s robustness in handling twinned data makes it suitable for complex dihydrobenzofuran systems .

Q. What strategies enhance the reactivity of the bromo substituent in cross-coupling reactions?

  • Methodological Answer :

  • Catalytic Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings with aryl boronic acids.
  • Solvent Optimization : Perform reactions in degassed THF or dioxane at 80–100°C under inert atmosphere.
  • Ligand Screening : Bulky ligands (e.g., SPhos) improve yields for sterically hindered substrates. Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. How can the biological activity of this compound be systematically evaluated against microbial targets?

  • Methodological Answer :

  • In Vitro Assays : Test against Mycobacterium tuberculosis (MIC determination) using the microplate Alamar Blue assay. Include positive controls (e.g., isoniazid) and dose-response curves (IC₅₀ calculation).
  • Formulation Studies : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance bioavailability, as demonstrated for structurally related antitubercular dihydrobenzofurans .
  • Mechanistic Probes : Use fluorescence quenching or thermal shift assays to identify target proteins.

Key Notes

  • Avoid commercial sources (e.g., ) for synthesis protocols; prioritize peer-reviewed methodologies.
  • For structural studies, combine computational (DFT) and experimental (X-ray) data to resolve electronic effects of the bromo and amino substituents.
  • Biological testing requires rigorous controls due to potential cytotoxicity of brominated aromatics.

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